molecular formula C15H15ClN2O3S B5599478 5-(2-chlorobenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione

5-(2-chlorobenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No. B5599478
M. Wt: 338.8 g/mol
InChI Key: PDEMWNSASTWCNT-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of the chemical name and its derivatives involves Claisen condensation of thiazolidine-2,4-dione and subsequent reactions, including the Mannich reaction. This synthesis pathway is crucial for the introduction of the morpholinylmethyl and chlorobenzylidene groups into the thiazolidine-2,4-dione framework, leading to derivatives with enhanced properties. The synthesis process is characterized by its efficiency in producing compounds suitable for further chemical manipulation and analysis (Fatma et al., 2018).

Molecular Structure Analysis

The molecular structure of the chemical name and its derivatives has been elucidated using various spectroscopic techniques (IR, UV, Mass, 1H, and 13C NMR) and theoretical studies. These analyses provide insights into the compound's molecular geometry, electronic structure, and potential reactivity sites. The detailed structural characterization underpins the compound's applications in non-linear optical materials due to its significant first static hyperpolarizability values (Fatma et al., 2018).

Chemical Reactions and Properties

The chemical name undergoes various reactions, including aldolisation-crotonisation with aromatic aldehydes and interactions with azide and cyanide ions. These reactions not only demonstrate the compound's reactivity but also its versatility in forming structurally diverse derivatives. Such chemical behavior is crucial for exploring the compound's utility in different chemical domains (Albuquerque et al., 1995).

Physical Properties Analysis

The physical properties of the chemical name, including its solubility, melting point, and crystalline structure, are fundamental for its practical applications. While specific studies on these properties are limited, the general characteristics of thiazolidine derivatives suggest that the chemical name possesses suitable physical properties for formulation and application in various fields.

Chemical Properties Analysis

The chemical name exhibits significant biological activity, including antimicrobial effects against various pathogenic strains. Its chemical properties, such as reactivity and the ability to form stable complexes with enzymes, underlie its biological activities. These chemical properties are critical for the development of the chemical name as a lead compound in pharmaceutical and biochemical research (Fatma et al., 2018).

properties

IUPAC Name

(5E)-5-[(2-chlorophenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-12-4-2-1-3-11(12)9-13-14(19)18(15(20)22-13)10-17-5-7-21-8-6-17/h1-4,9H,5-8,10H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEMWNSASTWCNT-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2-chlorophenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

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